Vernakalant - 794466-70-9

Vernakalant

Catalog Number: EVT-339618
CAS Number: 794466-70-9
Molecular Formula: C20H31NO4
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vernakalant hydrochloride is a novel antiarrhythmic agent developed for the rapid conversion of atrial fibrillation to sinus rhythm and prevention of relapse []. It is a mixed ion channel blocker with preferential action on the atria of the heart [, ]. This atrial selectivity arises from its higher affinity for potassium channels predominantly expressed in the atria, compared to those in the ventricles [, , ].

Chemical Reactions Analysis

The chemical reactions involving vernakalant primarily revolve around its metabolism. It is rapidly metabolized via 4-O-demethylation by cytochrome P450 2D6 (CYP2D6) to its major metabolite, RSD1385 []. RSD1385 primarily circulates as an inactive glucuronide conjugate [].

Mechanism of Action

Vernakalant exerts its antiarrhythmic effect through the multi-channel blockade of cardiac ion channels, predominantly affecting atrial tissue [, , ].

  • Potassium Channel Blockade: Vernakalant preferentially blocks the ultra-rapid delayed rectifier potassium current (IKur) carried by Kv1.5 channels and the acetylcholine-activated potassium current (IKACh) carried by Kir3.1/3.4 channels []. These channels are more prevalent in atrial tissue compared to ventricular tissue, contributing to vernakalant's atrial selectivity [, ].
  • Sodium Channel Blockade: Vernakalant also exhibits rate-dependent sodium channel blocking properties, primarily affecting the late sodium current (late INa) [, ]. This blockade becomes more pronounced at the rapid activation rates observed during atrial fibrillation [].
  • Other Ion Channel Interactions: Vernakalant may also inhibit the transient outward potassium current (Ito) and the rapid delayed rectifier potassium current (IKr) to a lesser extent [, ].

These combined actions result in a prolongation of the atrial effective refractory period (ERP), thereby reducing atrial excitability and facilitating the termination of atrial fibrillation [, ].

Applications
  • Pharmacological Cardioversion of Atrial Fibrillation: Vernakalant has been studied extensively for its ability to convert recent-onset atrial fibrillation (AF duration ≤ 7 days) to sinus rhythm [, , , , , , , , , , , , , , ].
  • Post-Operative Atrial Fibrillation: Vernakalant has demonstrated efficacy in converting atrial fibrillation occurring shortly after cardiac surgery (≤ 3 days) [, , , ].
  • Investigating Atrial Electrophysiology: Vernakalant is utilized to study the role of specific ion channels, particularly Kv1.5 and SK channels, in atrial electrophysiology and the pathogenesis of atrial fibrillation [, , ].
  • Developing New Antiarrhythmic Therapies: Vernakalant's atrial-selective mechanism of action has served as a model for developing new antiarrhythmic therapies targeting atrial-specific ion channels [, ].
Future Directions
  • Optimizing Vernakalant Use: Further research is needed to optimize vernakalant use in specific patient populations, including those with heart failure, and to determine its long-term efficacy and safety in maintaining sinus rhythm after conversion from atrial fibrillation [, , ].
  • Investigating Atrial-Selective Targets: The success of vernakalant underscores the importance of investigating atrial-selective targets for developing new antiarrhythmic therapies with improved efficacy and safety profiles [, ].

RSD1385

Compound Description: RSD1385 is the primary metabolite of Vernakalant, formed via 4-O-demethylation by cytochrome P450 (CYP)2D6. [, ] RSD1385 primarily circulates in the body as an inactive glucuronide conjugate. []

Relevance: While RSD1385 itself is inactive, its formation significantly impacts Vernakalant's pharmacokinetic profile. [] The extent of RSD1385 formation is influenced by an individual's CYP2D6 metabolizer status, with poor metabolizers exhibiting higher Vernakalant exposure due to lower RSD1385 formation. [, ]

AVE0118

Compound Description: AVE0118 is a selective inhibitor of the Ito and IKur currents. [] It is known to increase atrial contractility. []

Relevance: AVE0118 was used as a positive control in a study investigating the effects of Vernakalant on atrial contractility. [] The study aimed to determine if Vernakalant, despite also inhibiting Ito and IKur, shared the contractility-enhancing effects observed with AVE0118. []

AP14145

Compound Description: AP14145 is a small molecule inhibitor of small-conductance Ca2+-activated K+ (SK) channels. []

Relevance: AP14145 was studied in a porcine model of atrial fibrillation to investigate the role of SK currents in atrial repolarization and assess the antiarrhythmic potential of SK channel blockers. [] This research aimed to explore alternative therapeutic strategies for atrial fibrillation, particularly in cases where Vernakalant might be ineffective, such as persistent atrial fibrillation. []

AP30663

Compound Description: AP30663 is a small molecule inhibitor of SK-channels. [] It is currently undergoing clinical trials for the treatment of atrial fibrillation. []

Relevance: AP30663 was investigated in a preclinical pig model of persistent atrial fibrillation. [] The study aimed to assess its efficacy in converting Vernakalant-resistant persistent atrial fibrillation and preventing its reinduction. []

Flecainide

Compound Description: Flecainide is a class IC antiarrhythmic agent that blocks the inward sodium current (INa). [, , , , ] It is known to be effective for converting recent-onset atrial fibrillation to sinus rhythm but carries a risk of proarrhythmic effects in patients with structural heart disease. [, , ]

Amiodarone

Compound Description: Amiodarone is a commonly used antiarrhythmic agent with multiple electrophysiological effects, including action on potassium, sodium, and calcium channels. [, , , , , , , ] It is considered a cornerstone for rhythm control in atrial fibrillation. []

Relevance: Amiodarone serves as a comparator to Vernakalant in several studies assessing the efficacy and safety of pharmacological cardioversion for atrial fibrillation. [, , , , , , , ] While effective, Amiodarone has a slower onset of action compared to Vernakalant, making Vernakalant a potentially preferable option for rapid cardioversion. [, , , ]

Ibutilide

Compound Description: Ibutilide is an intravenous antiarrhythmic agent that prolongs the action potential duration by blocking the rapid component of the delayed rectifier potassium current (IKr). [, , ] It is utilized for pharmacological cardioversion of recent-onset atrial fibrillation. [, , ]

Relevance: Ibutilide is another intravenous antiarrhythmic agent compared to Vernakalant in terms of efficacy and safety for converting recent-onset atrial fibrillation. [, , ] Studies have investigated their comparative conversion rates, time to conversion, and adverse event profiles. [, , ]

Propafenone

Compound Description: Propafenone is a class IC antiarrhythmic drug that primarily blocks sodium channels, with additional beta-blocking and calcium channel-blocking effects. [, , , , ] It is used for rhythm control in atrial fibrillation, particularly in patients without structural heart disease. [, , , ]

Relevance: Propafenone, often administered as an oral loading dose for recent-onset atrial fibrillation, has been compared to Vernakalant in terms of time to conversion and hospital stay duration. [, , , ] Studies suggest that Vernakalant offers a faster time to conversion and potentially shorter hospital stays compared to Propafenone. [, ]

dl-Sotalol

Compound Description: dl-Sotalol is a class III antiarrhythmic drug with both beta-blocking and potassium channel-blocking properties. [, ] It prolongs the action potential duration, particularly in the ventricles, leading to prolongation of the QT interval. [, ]

Relevance: dl-Sotalol served as a comparator to Vernakalant in a study investigating the atrial selectivity of Vernakalant. [, ] The study compared their effects on various electrocardiogram parameters, including PR interval, QRS duration, QTc interval, and P-wave duration. [, ] This comparison highlighted the atrial-predominant effects of Vernakalant compared to the ventricular-predominant effects of dl-Sotalol. [, ]

Properties

CAS Number

794466-70-9

Product Name

Vernakalant

IUPAC Name

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol

Molecular Formula

C20H31NO4

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3/t16-,17-,18-/m1/s1

InChI Key

VBHQKCBVWWUUKN-KZNAEPCWSA-N

SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC

Synonyms

RSD 1235
RSD-1235
RSD1235
vernakalant

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.